Lobeline sulfate is primarily sourced from the Lobelia species, especially Lobelia inflata. It belongs to the class of compounds known as alkaloids, which are characterized by their basic nitrogen-containing structures. The compound can exist in various forms, including its free base and salt forms, such as lobeline hydrochloride and lobeline sulfate. The sulfate form is often preferred for its stability and solubility in physiological conditions.
The synthesis of lobeline sulfate has been explored through various methods. Initial isolation was achieved by Wieland in the early 20th century, followed by total synthesis efforts that confirmed its structure. Notable synthetic approaches include:
A significant challenge in synthesizing lobeline is its susceptibility to epimerization, particularly at the C2 position of the piperidine ring, influenced by pH and temperature conditions .
Lobeline sulfate has a complex molecular structure characterized by a piperidine ring with a β-aminoketone moiety. Its chemical formula is , with a molar mass of approximately 358.43 g/mol. The structure includes:
The stereochemistry plays a crucial role in its biological activity, with the natural form being (-)-lobeline exhibiting different pharmacological properties compared to its synthetic counterparts .
Lobeline sulfate undergoes several chemical reactions that affect its stability and activity:
Lobeline sulfate acts primarily as a partial agonist at nicotinic acetylcholine receptors, particularly the α7 subtype. This interaction leads to:
The mechanism involves both direct receptor activation and modulation of neurotransmitter systems, making it a compound of interest for further research in addiction treatment.
Lobeline sulfate exhibits several notable physical properties:
Chemical properties include:
Lobeline sulfate has several potential applications:
Despite historical interest, more robust clinical evidence is needed to establish definitive therapeutic roles for lobeline sulfate in modern medicine. Further research could elucidate new applications or formulations that enhance its bioavailability and efficacy.
Lobeline sulfate (C₂₂H₂₇NO₂·H₂SO₄; molecular weight 772.99 g/mol) is the sulfate salt of lobeline, a complex piperidine alkaloid derived primarily from Lobelia inflata (Indian tobacco) and related species like Lobelia cardinalis and Lobelia chinensis [1] [5] [9]. Its core structure consists of two phenylethanone units attached to a piperidine ring, featuring six defined stereocenters with absolute configurations at C2(R), C6(S), and C2′(S) [6] [9]. The crystalline form exhibits a melting point of 130–131°C and high water solubility, facilitating its bioavailability [1] [9]. The alkaloid’s bioactivity is stereospecific: the (‒)-enantiomer demonstrates higher affinity for neuronal targets than the (+)-form [9]. Key structural motifs include:
Table 1: Structural Identifiers of Lobeline Sulfate
Property | Value |
---|---|
CAS Registry Number | 134-64-5 |
Molecular Formula | C₄₄H₅₆N₂O₈S (dimer + H₂SO₄) |
Stereocenters | 6 defined (2R,6S,2′S) |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 10 |
SMILES Notation | OS(O)(=O)=O.CN1C@HCCC[C@@H]1CC(=O)C3=CC=CC=C3 (monomer) |
InChI Key | GRZMOSSVIPFGFF-GNJLJDPWSA-N |
Indigenous North American tribes, including the Cherokee and Iroquois, utilized Lobelia inflata as a respiratory aid, emetic, and ritualistic substitute for tobacco [5] [7]. Early European settlers adopted these practices, with botanist Matthias de Lobel inspiring the genus name in the 16th century [7]. By the 1820s, lobeline isolates were documented in Western pharmacopeias for asthma and bronchitis treatment due to their respiratory stimulant effects [5] [7]. The 1930s marked lobeline sulfate’s commercial emergence in smoking cessation aids (e.g., "Bantron" tablets), capitalizing on its partial agonism of nicotinic acetylcholine receptors (nAChRs) to mimic nicotine’s effects [1] [6]. However, the U.S. Food and Drug Administration (FDA) banned over-the-counter lobeline products in 1993 due to insufficient evidence for long-term efficacy in smoking cessation [2] [5]. This regulatory shift spurred research into novel therapeutic applications beyond addiction, particularly in neuroprotection [4] [10].
Lobeline sulfate’s pharmacological profile stems from interactions with diverse neuronal targets, positioning it as a prototype for multifunctional drug development:
Lobeline sulfate inhibits vesicular monoamine transporter 2 (VMAT2) with nanomolar affinity (IC₅₀ ~0.5–2 µM), disrupting dopamine storage and release dynamics [1] [4] [10]. Unlike amphetamines, it does not evoke significant dopamine efflux but blocks methamphetamine-induced dopamine release by >80% in vitro [4] [14]. Concurrently, it antagonizes dopamine reuptake via the dopamine transporter (DAT; Kᵢ ~1.5 µM) and serotonin transporters, reducing psychostimulant reinforcement without intrinsic abuse liability [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7